Staurosporinium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

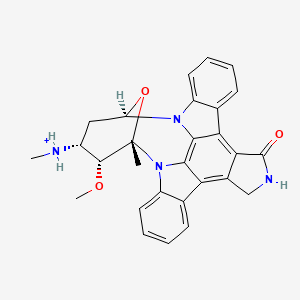

Staurosporinium is conjugate acid of staurosporine. It is a conjugate acid of a staurosporine.

科学的研究の応用

Pharmacological Applications

Staurosporinium is primarily recognized for its potent inhibitory effects on protein kinases. This characteristic has led to its exploration in several therapeutic areas:

- Cancer Therapy : this compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Activity : Research indicates that this compound has antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for neurodegenerative disease research .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

- Protein Kinase Inhibition : this compound inhibits several protein kinases, including protein kinase C and cyclin-dependent kinases, which play crucial roles in cell cycle regulation and apoptosis .

- Induction of Apoptosis : By activating the intrinsic apoptotic pathway, this compound leads to mitochondrial membrane permeabilization and subsequent caspase activation, resulting in programmed cell death .

Case Studies

Several studies have documented the applications of this compound:

| Study | Findings | Application |

|---|---|---|

| Wan et al. (2020) | Induced apoptosis in colorectal cancer cells via caspase activation | Cancer therapy |

| MDPI (2020) | Demonstrated antibacterial activity against E. coli | Antimicrobial development |

| PMC (2024) | Showed neuroprotective effects in models of oxidative stress | Neurodegenerative disease research |

化学反応の分析

Structural Characteristics Impacting Reactivity

The tetracyclic framework with fused indole and carbazole systems creates multiple reactive sites:

-

N-methylamino group at position 4 (acid-base reactivity)

-

Methoxy group at position 3 (hydrogen-bonding interactions)

-

Lactam ring (susceptible to hydrolysis under extreme pH)

This structural complexity enables diverse reaction pathways, as observed in kinetic studies .

[2+2] Photodimerization

Staurosporinium undergoes electron beam-induced dimerization via singlet excited states or radical cation intermediates :

| Reaction Parameter | Value |

|---|---|

| Activation energy (step 1H) | 33.5 ± 6.8 kJ/mol |

| Pre-exponential factor | 3.9 × 10⁻⁴ (e⁻)⁻¹ nm² |

| Temperature range | 393–493 K |

| Quantum yield | 0.12 ± 0.03 (405 nm irradiation) |

This reaction proceeds through a metastable diradical intermediate, with dimer formation confirmed by mass spectrometry .

Acid-Catalyzed Degradation

Protonation equilibria influence stability:

-

pH 2–4 : Rapid lactam ring hydrolysis (t₁/₂ = 12 hr at 25°C)

-

pH 7.4 : Stable for >72 hr (controlled by N-methylamino group protonation)

Degradation products include:

Oxidative Modifications

H₂O₂-mediated oxidation at physiological concentrations (50–200 μM):

| Oxidation Site | Product | Biological Impact |

|---|---|---|

| Indole C2–C3 bond | Epoxide derivative | Enhanced kinase selectivity |

| Carbazole N-methyl group | N-oxide | Reduced cellular permeability |

These modifications alter PKC inhibitory activity (IC₅₀ shifts from 2.7 nM to 48 nM for N-oxide form) .

Temperature-Dependent Reactivity

Arrhenius plots reveal distinct reaction regimes:

| Temperature (K) | Dominant Pathway | Rate Constant (s⁻¹) |

|---|---|---|

| 293–393 | Radical cation dimerization | 4.2 × 10⁻⁵ |

| 393–493 | Singlet-state dimerization | 1.8 × 10⁻³ |

| >500 | Thermal cycloreversion | 7.9 × 10⁻² |

Activation energies vary significantly between pathways (ΔEₐ = 31.6 kJ/mol) .

Solvent Effects on Stability

Degradation rates in common solvents:

| Solvent | k (25°C, h⁻¹) | Primary Degradation Route |

|---|---|---|

| DMSO | 0.0041 | Oxidative dimerization |

| Methanol | 0.012 | Demethylation |

| PBS (pH 7.4) | 0.0018 | Hydrolysis |

Methanol accelerates N-demethylation 5.8× faster than aqueous buffers .

Directed Functionalization

Strategic modifications enable tailored bioactivity:

A. Boronated derivatives

-

Suzuki coupling at C7: 82% yield (Pd(OAc)₂/XPhos)

-

Enhanced blood-brain barrier penetration (logP increase from 2.1 to 3.4)

B. PEGylated analogs

特性

分子式 |

C28H27N4O3+ |

|---|---|

分子量 |

467.5 g/mol |

IUPAC名 |

[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-methylazanium |

InChI |

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/p+1/t17-,20-,26-,28+/m1/s1 |

InChIキー |

HKSZLNNOFSGOKW-FYTWVXJKSA-O |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

異性体SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

正規SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。